2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features an indole moiety, a propanamide group, and an ethyl(prop-2-yn-1-yl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Amidation Reaction: The indole derivative is then reacted with a suitable acyl chloride or anhydride to form the corresponding amide.
Alkylation: The final step involves the alkylation of the amide with ethyl(prop-2-yn-1-yl)amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double or triple bonds.
Substitution: Nucleophilic substitution reactions can occur at the amide or indole nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield saturated hydrocarbons.
Scientific Research Applications
2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the indole moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The ethyl(prop-2-yn-1-yl)amino group may also contribute to the compound’s activity by interacting with other molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide is unique due to the presence of the ethyl(prop-2-yn-1-yl)amino group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[ethyl(prop-2-ynyl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-4-12-21(5-2)14(3)18(22)19-11-10-15-13-20-17-9-7-6-8-16(15)17/h1,6-9,13-14,20H,5,10-12H2,2-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGNWZUNXKOOSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)C(C)C(=O)NCCC1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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